molecular formula C21H18N2O5S2 B11650996 (5E)-5-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11650996
M. Wt: 442.5 g/mol
InChI Key: FUCVNNBMKSFKFK-CPNJWEJPSA-N
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Description

(5E)-5-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a phenoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Nitro Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Phenoxyethoxy Side Chain: This step involves the etherification of the phenol group with an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The phenoxyethoxy side chain can be modified through nucleophilic substitution reactions.

    Cyclization: The thiazolidinone ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Various alkylated derivatives.

    Cyclization: Formation of fused ring systems with potential biological activity.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes due to its unique structure.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: The nitro group is known for its antimicrobial properties.

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties such as UV stability.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-NITRO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidinone ring can also interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of a thiazolidinone ring, nitrophenyl group, and phenoxyethoxy side chain is unique.

Properties

Molecular Formula

C21H18N2O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

(5E)-5-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O5S2/c1-2-5-14-6-3-4-7-17(14)27-10-11-28-18-9-8-16(23(25)26)12-15(18)13-19-20(24)22-21(29)30-19/h2-4,6-9,12-13H,1,5,10-11H2,(H,22,24,29)/b19-13+

InChI Key

FUCVNNBMKSFKFK-CPNJWEJPSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3

Origin of Product

United States

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